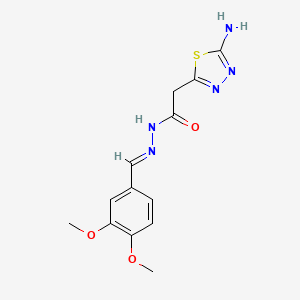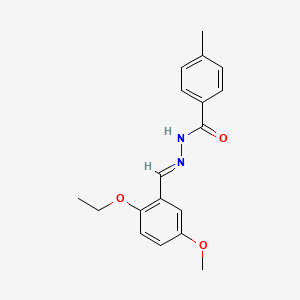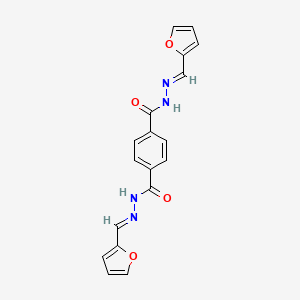
2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide
Descripción general
Descripción
2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide, also known as HPPH, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide involves its ability to generate singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to cellular components, leading to cell death. In PDT, 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide is administered to the patient and is selectively taken up by cancer cells. Upon exposure to light, singlet oxygen is generated, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and spread of cancer cells. 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide has also been found to have antibacterial properties, inhibiting the growth of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide is its ability to selectively target cancer cells, leading to minimal damage to healthy cells. It is also relatively easy to synthesize and can be administered in a non-invasive manner. However, one of the limitations of 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide is its dependence on light for its mechanism of action, which may limit its use in certain areas.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide. One area of research is the development of more efficient and selective PDT agents for the treatment of cancer. Another area of research is the use of 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide in combination with other therapies, such as chemotherapy, to enhance their effectiveness. Additionally, the study of 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide in the treatment of bacterial infections and the inhibition of biofilm formation is an area of growing interest.
Aplicaciones Científicas De Investigación
2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess anti-cancer properties and has been used in the development of photodynamic therapy (PDT) for the treatment of cancer. 2-hydroxy-N'-(4-pyridinylmethylene)propanohydrazide is also being studied for its potential use in the treatment of bacterial infections, as well as its ability to inhibit the formation of biofilms.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-7(13)9(14)12-11-6-8-2-4-10-5-3-8/h2-7,13H,1H3,(H,12,14)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRRGPSDWYJKEY-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=NC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=NC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromobenzaldehyde O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3865881.png)


![2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3865902.png)
![N'-[(7-methoxy-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B3865908.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865916.png)
![5-amino-3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3865923.png)
![N-(2-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3865929.png)


![2,4-dibromo-6-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}phenyl benzoate](/img/structure/B3865973.png)
![N'-[4-(diethylamino)benzylidene]-4-methylbenzohydrazide](/img/structure/B3865985.png)
![(1,3-benzodioxol-4-ylmethyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B3865991.png)
![2-hydroxy-N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]-2-phenylacetohydrazide](/img/structure/B3865993.png)